Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
Brand Name: Vulcanchem
CAS No.: 108132-57-6
VCID: VC10902805
InChI: InChI=1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3
SMILES: CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol

Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-

CAS No.: 108132-57-6

Cat. No.: VC10902805

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- - 108132-57-6

Specification

CAS No. 108132-57-6
Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
IUPAC Name (3,5-dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Standard InChI InChI=1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3
Standard InChI Key KUFQYQWVZDXHJN-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Canonical SMILES CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-, possesses a molecular formula of C15H18N2O4\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4} and a molecular weight of 290.31 g/mol. The core pyrazole ring is substituted at the 1-position with a 3,4,5-trimethoxybenzoyl group and at the 3 and 5 positions with methyl groups (Figure 1). The trimethoxybenzoyl moiety introduces steric bulk and electron-donating methoxy groups, which are critical for interactions with biological targets such as tubulin and kinases .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.108132-57-6
IUPAC Name(3,5-Dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
SMILESCC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
InChI KeyKUFQYQWVZDXHJN-UHFFFAOYSA-N
XLogP32.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The absence of hydrogen bond donors and the presence of multiple methoxy groups contribute to its lipophilicity, as reflected in its estimated partition coefficient (XLogP3 = 2.5). This property likely enhances membrane permeability, a desirable trait for bioactive molecules targeting intracellular components like tubulin .

Synthetic Pathways and Analytical Considerations

Synthesis Strategies

The compound can be synthesized via acylation of 3,5-dimethylpyrazole with 3,4,5-trimethoxybenzoyl chloride, following methodologies reported for related triazole and pyrrolizine derivatives . A representative approach involves:

  • Preparation of 3,5-Dimethylpyrazole: Cyclocondensation of acetylacetone with hydrazine.

  • Acylation Reaction: Treatment with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at reflux .

Reaction Scheme:

3,5-Dimethylpyrazole+3,4,5-Trimethoxybenzoyl ChlorideEt3N, THFTarget Compound\text{3,5-Dimethylpyrazole} + \text{3,4,5-Trimethoxybenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}

Regioselectivity in acylation favors the 1-position of the pyrazole ring due to reduced steric hindrance, as confirmed by X-ray crystallography in analogous compounds .

Purification and Characterization

Purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-resolution mass spectrometry (HRMS) and elemental analysis are employed to confirm molecular composition .

Biological Activities and Mechanistic Insights

Antiproliferative Activity

While direct cytotoxicity data for Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-, is lacking, structurally related compounds exhibit potent antiproliferative effects. For instance, triazole analogs with the 3,4,5-trimethoxybenzoyl group demonstrated IC50_{50} values of 0.21–6.0 nM against human cancer cell lines, surpassing the activity of combretastatin A-4 (CA-4) . Similarly, pyrrolizine derivatives inhibited tubulin polymerization with IC50_{50} values of 0.52–6.26 μM . These findings suggest that the trimethoxybenzoyl moiety is critical for binding to the colchicine site of tubulin, disrupting microtubule assembly and inducing mitotic arrest .

Table 2: Comparative Cytotoxicity of Analogous Compounds

Compound ClassIC50_{50} (nM)Target Cell LineMechanism
1,2,4-Triazole Derivatives 0.21–6.0MCF-7, HeLaTubulin Polymerization Inhibition
Pyrrolizines 520–6260MCF-7/ADRKinase Inhibition, Apoptosis Induction

Kinase Inhibition and Apoptotic Effects

Pyrrolizine analogs bearing the 3,4,5-trimethoxyphenyl group inhibited multiple oncogenic kinases, including EGFR and CDK-2, at micromolar concentrations . Molecular docking studies revealed high binding affinities (-9.2 to -10.1 kcal/mol) for these kinases, driven by hydrogen bonding with methoxy oxygen atoms and hydrophobic interactions with the trimethoxyphenyl group . Such multi-target activity could mitigate drug resistance, a common challenge in cancer therapy.

Future Directions and Research Opportunities

  • In Vivo Efficacy Studies: Evaluate antitumor activity in syngeneic or xenograft models, leveraging protocols used for triazole analogs .

  • Metabolic Stability Assays: Investigate cytochrome P450 interactions and plasma half-life using liver microsomes.

  • Structural Optimization: Explore substitutions on the pyrazole ring to enhance solubility (e.g., hydroxyl or amine groups).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator